1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene

Medicinal Chemistry ADME Optimization Click Chemistry Scaffolds

1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (CAS 342403-44-5) is an aryl propargyl ether featuring a terminal alkyne moiety and a benzene ring substituted with an ethyl group ortho to the ether linkage. Its terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular triazole synthesis.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 342403-44-5
Cat. No. B13945077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene
CAS342403-44-5
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1OCC#C
InChIInChI=1S/C11H12O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h1,5-8H,4,9H2,2H3
InChIKeyAYWIOFJEWPOEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (CAS 342403-44-5): Ortho-Ethyl Propargyl Ether Sourcing Guide


1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (CAS 342403-44-5) is an aryl propargyl ether featuring a terminal alkyne moiety and a benzene ring substituted with an ethyl group ortho to the ether linkage [1]. Its terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular triazole synthesis [2]. The compound serves as a precursor for aryl Claisen rearrangements where ortho substitution dictates divergent cascade outcomes [3].

Why 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene Cannot Be Simply Substituted: Ortho-Alkyl Steric and Electronic Constraints


Generic substitution among ortho-substituted aryl propargyl ethers fails due to quantifiable steric and electronic effects. The ortho-ethyl substituent in 1-ethyl-2-[(prop-2-yn-1-yl)oxy]benzene forces the propargyl ether group out of the aromatic plane, altering transition-state geometry in Claisen rearrangements compared to para-substituted or unsubstituted analogs [1]. This geometric constraint directs downstream cascade selectivity toward tricyclo[3.2.1.0]octane scaffolds rather than benzopyrans—a pathway bifurcation that para-substituted variants cannot replicate [1]. Additionally, the ethyl group modulates phenol acidity during propargylation reactions, with electron-donating substituents requiring adjusted base stoichiometry to achieve comparable yields [2].

Quantitative Differentiation Evidence for 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene vs. Methoxy and Hydrogen Ortho-Substituted Analogs


Ortho-Ethyl Propargyl Ether vs. Ortho-Methoxy Analog: Lipophilicity and Polar Surface Area Comparison

1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene exhibits a higher calculated LogP (2.26) compared to its ortho-methoxy analog 1-ethyl-2-methoxybenzene (estimated LogP ~3.18), with identical PSA values of 9.23 Ų . The lower LogP indicates reduced hydrophobicity, potentially improving aqueous solubility and formulation compatibility relative to the methoxy variant .

Medicinal Chemistry ADME Optimization Click Chemistry Scaffolds

Ortho-Ethyl vs. Ortho-Hydrogen Propargyl Ether: Claisen Rearrangement Cascade Divergence

Density functional theory (DFT) calculations at the ωB97X-D level demonstrate that ortho-substituted aryl propargyl ethers undergo Claisen rearrangement to the substituted ortho carbon, initiating a cascade to tricyclo[3.2.1.0]octane cores. Ortho-unsubstituted variants rearrange to the unsubstituted ortho carbon, yielding benzopyrans instead [1]. The ortho-ethyl substituent in 1-ethyl-2-[(prop-2-yn-1-yl)oxy]benzene enforces the former pathway.

Organic Synthesis Cascade Reactions Polycyclic Scaffold Construction

Predicted Boiling Point and Density vs. Ortho-Methoxy Analog

1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene has a predicted boiling point of 234.1°C at 760 mmHg and a calculated density of 0.983 g/cm³ . Its ortho-methoxy analog, 1-ethyl-2-methoxybenzene, has a reported boiling point of 178.6°C at 760 mmHg and a density of 0.931 g/cm³ .

Process Chemistry Purification Optimization Volatility Assessment

Propargylation Yield Benchmark: Ortho-Ethyl Substrate vs. Reported Class Yields

Under standardized propargylation conditions (propargyl bromide, K2CO3, acetone, reflux), aryl propargyl ether derivatives were synthesized in yields of 53–85% [1]. Electron-withdrawing groups favor phenoxide formation and increase yields; electron-donating groups (including ortho-ethyl) may require adjusted base equivalents or extended reaction times to reach comparable yields [1].

Synthetic Methodology Reaction Optimization Yield Benchmarking

Terminal Alkyne Click Chemistry Compatibility: Class-Level Benchmarking

Terminal alkynes in (prop-2-ynyloxy)benzene derivatives undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield 1,4-disubstituted 1,2,3-triazoles, a transformation widely utilized for bioconjugation and polymer functionalization [1]. The ortho-ethyl substituent may influence reaction kinetics and regioselectivity compared to unsubstituted or para-substituted analogs, though direct comparative kinetic data for this specific compound is not yet published [2].

Click Chemistry CuAAC Triazole Synthesis

Molecular Weight and Rotatable Bond Differentiation from Ortho-Methoxy Analog

1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene has a molecular weight of 160.21 g/mol and 3 rotatable bonds . Its ortho-methoxy analog, 1-ethyl-2-methoxybenzene, has a molecular weight of 136.19 g/mol and 2 rotatable bonds .

Fragment-Based Drug Design Lead Optimization Physicochemical Property Tuning

Optimal Procurement Applications for 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene (CAS 342403-44-5) Based on Differentiated Property Profile


Scaffold-Directed Synthesis of Tricyclo[3.2.1.0]octane Polycyclic Cores

Use as a precursor in thermal Claisen rearrangement cascades to access tricyclo[3.2.1.0]octane scaffolds. The ortho-ethyl substituent is essential for directing the cascade toward this tricyclic architecture rather than benzopyrans, a bifurcation that ortho-unsubstituted propargyl ethers cannot achieve [1]. This compound is suitable for laboratories constructing complex, bridged polycyclic frameworks for natural product synthesis or fragment library generation.

CuAAC Click Chemistry Building Block with Reduced Hydrophobicity

Employ as a terminal alkyne component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for triazole synthesis [1]. Its LogP of 2.26 is approximately 0.92 units lower than the ortho-methoxy analog, offering improved aqueous solubility for biological click conjugation applications without sacrificing terminal alkyne reactivity . This property profile supports applications in bioconjugation and hydrophilic polymer functionalization where reduced hydrophobicity is advantageous.

Medicinal Chemistry Fragment with Distinct ADME Predictions

Utilize as a fragment or intermediate in drug discovery programs where differentiated LogP (2.26 vs. ~3.18 for methoxy analog), molecular weight (160.21 vs. 136.19 g/mol), and rotatable bond count (3 vs. 2) translate to distinct predicted ADME profiles [1]. The ortho-ethyl substitution pattern provides a hydrophilicity and conformational tuning option distinct from ortho-methoxy or ortho-unsubstituted fragments, enabling SAR exploration of lipophilicity-driven potency and solubility trade-offs.

Process Development and Scale-Up for Propargyl Ether Intermediates

The predicted boiling point of 234.1°C and density of 0.983 g/cm³ inform distillation and separation parameters during scale-up purification [1]. These values differ substantially from the methoxy analog (boiling point 178.6°C; density 0.931 g/cm³), necessitating adjusted process conditions . Additionally, the electron-donating ortho-ethyl group may require customized propargylation optimization relative to electron-withdrawing substituted analogs, with expected yields in the 53–85% range under standard K2CO3/acetone conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.